molecular formula C7H6INO2S B8517215 1-Iodo-3-methylsulfanyl-5-nitro-benzene

1-Iodo-3-methylsulfanyl-5-nitro-benzene

Cat. No. B8517215
M. Wt: 295.10 g/mol
InChI Key: GPOIOFUIRAQYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-methylsulfanyl-5-nitro-benzene is a useful research compound. Its molecular formula is C7H6INO2S and its molecular weight is 295.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-3-methylsulfanyl-5-nitro-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-3-methylsulfanyl-5-nitro-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Iodo-3-methylsulfanyl-5-nitro-benzene

Molecular Formula

C7H6INO2S

Molecular Weight

295.10 g/mol

IUPAC Name

1-iodo-3-methylsulfanyl-5-nitrobenzene

InChI

InChI=1S/C7H6INO2S/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3

InChI Key

GPOIOFUIRAQYLO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)[N+](=O)[O-])I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-iodo-3,5-dinitrobenzene (15 g, 51 mmole) in 150 mL of DMSO trimethyl(methylthio)silane (10 mL, 70.6 mmol) was added slowly. The resulting reaction mixture turned purple at this point. Cesium carbonate 99.9% (23.13 g, 71.4 mmol) was then added. After stirring at room temperature for 18 h, the reaction mixture was diluted with 150 mL of ether, washed with 400 mL of saturated sodium bicarbonate solution and 150 mL of brine. The combined organic phase were then dried over sodium sulfate, filtered and concentrated under reduced pressure to afford 1-iodo-3-methylsulfanyl-5-nitro-benzene as a yellow solid. The crude material was used in the next step without further purification. HR-EI(+) m/e calcd for C7H6NO2SI (M+) 294.9164, found 294.9164.
Quantity
15 g
Type
reactant
Reaction Step One
Name
DMSO trimethyl(methylthio)silane
Quantity
150 mL
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23.13 g
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reactant
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150 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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